

AZD-6918 synthesis and purification methods

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Compound of Interest

Compound Name: AZD-6918

Cat. No.: B1191579

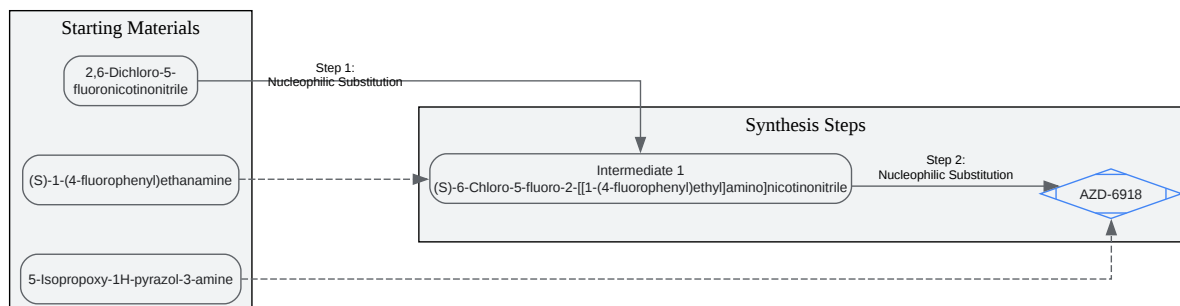
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An in-depth analysis of publicly available information indicates that while the exact, validated synthesis and purification protocols for **AZD-6918** are not detailed in the scientific literature due to its discontinuation from development, a chemically sound and plausible route can be constructed based on analogous syntheses of related compounds. This technical guide provides a representative methodology for the synthesis and purification of **AZD-6918**, intended for researchers, scientists, and drug development professionals.

Core Synthesis Strategy

The synthesis of **AZD-6918**, with the IUPAC name (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile, can be approached through a convergent synthesis. The key steps involve the sequential nucleophilic aromatic substitution on a di-halogenated nicotinonitrile core. The proposed synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **AZD-6918**.

Experimental Protocols

Step 1: Synthesis of (S)-6-Chloro-5-fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]nicotinonitrile (Intermediate 1)

Methodology:

- To a solution of 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added (S)-1-(4-fluorophenyl)ethanamine (1.1 eq).
- Diisopropylethylamine (DIPEA) (1.5 eq) is added dropwise to the reaction mixture at room temperature.
- The reaction is stirred at 80 °C for 16 hours and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

- The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile (AZD-6918)

Methodology:

- A mixture of Intermediate 1 (1.0 eq), 5-isopropoxy-1H-pyrazol-3-amine (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is prepared.
- The reaction mixture is heated to 120 °C for 24 hours. The reaction progress is monitored by HPLC.
- After completion, the mixture is cooled to room temperature and poured into ice-water.
- The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
- The crude solid is subjected to further purification.

Purification Methods

Purification of Intermediate 1

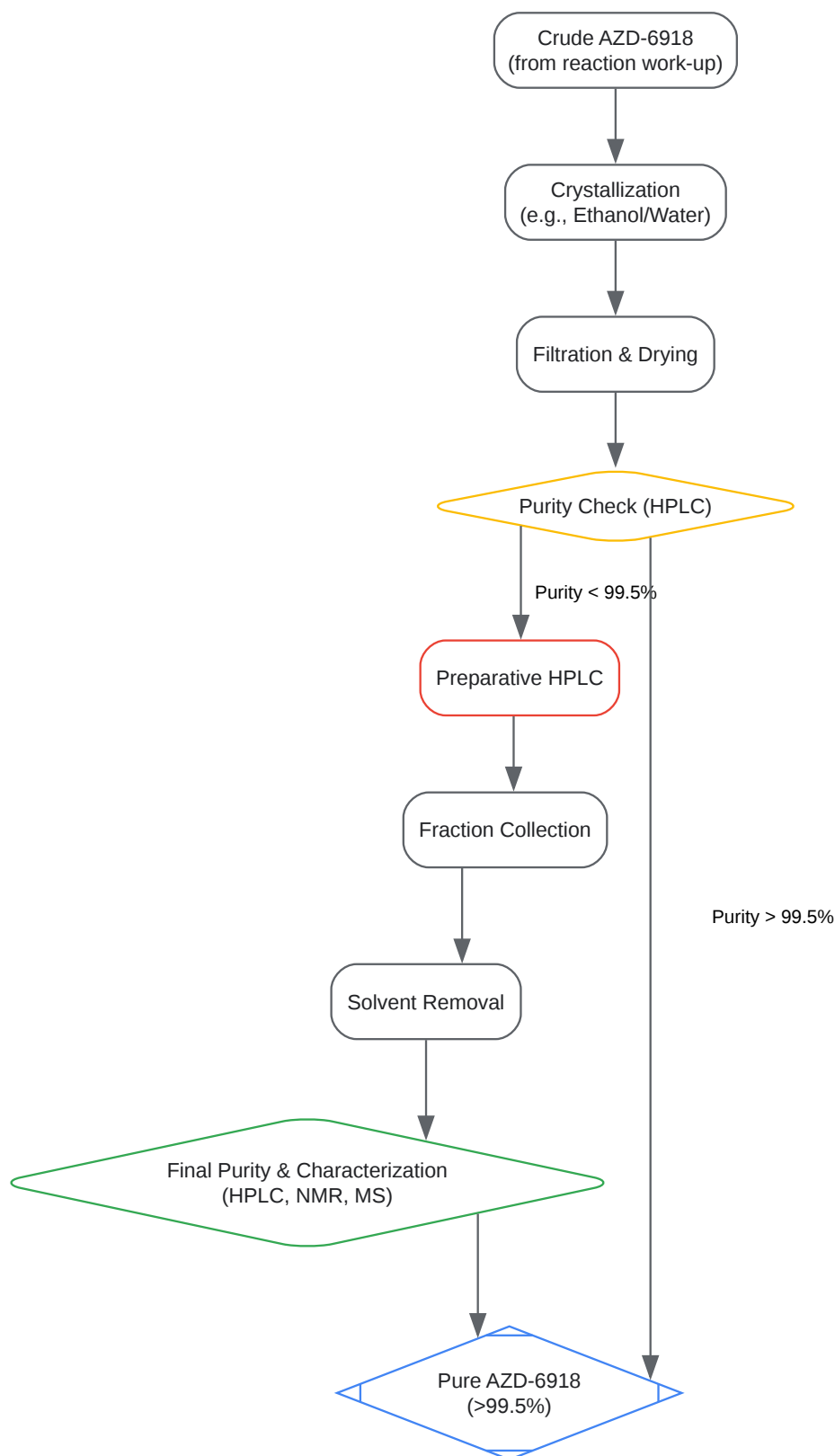
- Technique: Flash column chromatography.
- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
- Elution Monitoring: TLC with UV visualization.

Purification of AZD-6918

A multi-step purification protocol is recommended to achieve high purity for the final compound.

- Crystallization:
 - The crude product is dissolved in a minimal amount of a hot solvent mixture (e.g., ethanol/water or acetonitrile/water).
 - The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
 - The crystals are collected by filtration, washed with a cold solvent, and dried.
- Preparative HPLC (if necessary):
 - For achieving very high purity (>99.5%), preparative reverse-phase HPLC can be employed.
 - Column: A suitable C18 column.
 - Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Detection: UV at an appropriate wavelength (e.g., 254 nm).
 - The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Diagram of a Representative Purification Workflow



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Caption: Multi-step purification workflow for **AZD-6918**.

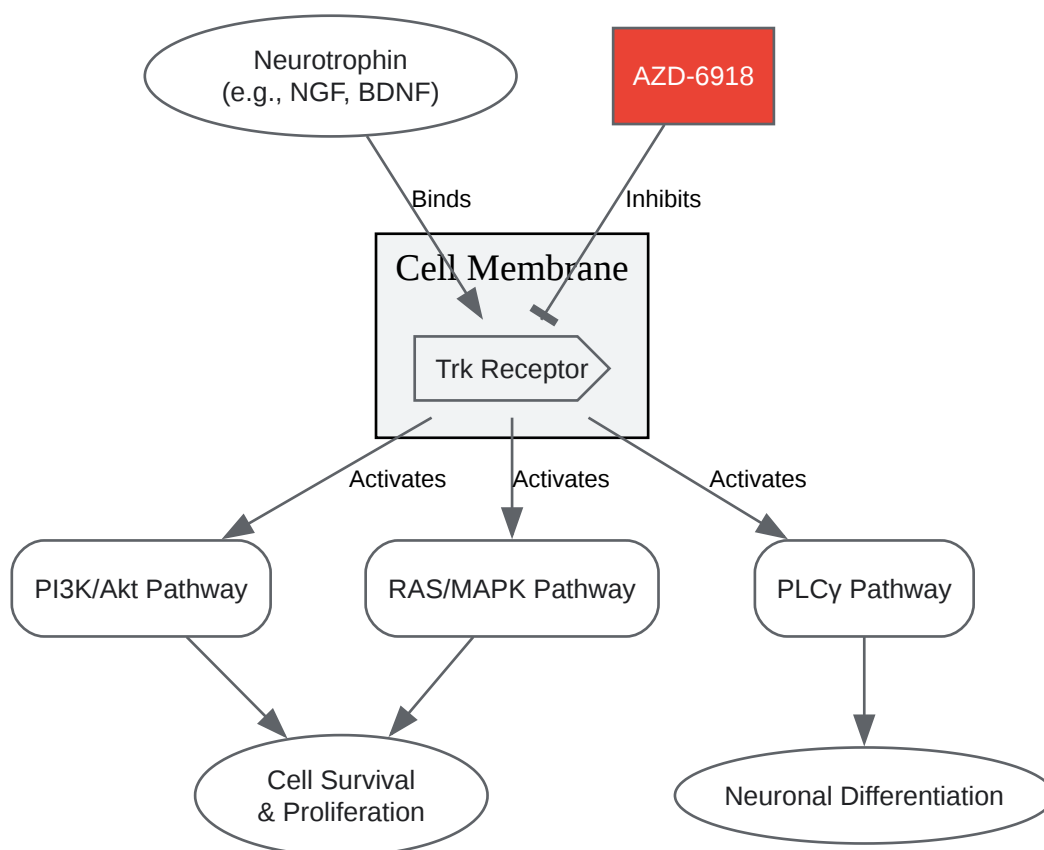
Quantitative Data Summary

The following table summarizes representative quantitative data for the proposed synthesis and purification of **AZD-6918**. Note: These values are hypothetical and intended for illustrative purposes.

Step	Compound	Molecular Weight (g/mol)	Yield (%)	Purity (HPLC, %)	Analytical Data (m/z [M+H] ⁺)
1 (Synthesis)	Intermediate 1	313.14	65	>95	313.0
2 (Synthesis)	AZD-6918 (Crude)	398.42	55	~90	399.2
3 (Crystallization)	AZD-6918	398.42	80	>98	399.2
4 (Prep. HPLC)	AZD-6918 (Final)	398.42	70	>99.5	399.2

Signaling Pathways

While the synthesis and purification of **AZD-6918** are the primary focus of this guide, it is relevant to note its mechanism of action as a Trk (Tropomyosin receptor kinase) inhibitor. The diagram below illustrates the general Trk signaling pathway that **AZD-6918** is designed to inhibit.



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Caption: Simplified Trk signaling pathway inhibited by **AZD-6918**.

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